The synthesis of propoxate hydrochloride typically involves several key steps:
Technical details regarding the synthesis may include reaction conditions such as temperature, pressure, and reaction time, which are crucial for optimizing yield and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the synthesized product .
Propoxate hydrochloride can participate in various chemical reactions typical of local anesthetics:
Each of these reactions requires specific conditions (e.g., pH, temperature) to proceed effectively.
The mechanism of action of propoxate hydrochloride primarily involves blocking sodium channels in neuronal membranes. This action prevents the propagation of nerve impulses, leading to localized loss of sensation. The process can be summarized as follows:
Quantitative data on its potency compared to other anesthetics indicates that propoxate has a significant effect on nerve conduction velocity.
Propoxate hydrochloride exhibits several important physical and chemical properties:
These properties are critical for formulating dosage forms intended for both veterinary use and potential human applications.
Propoxate hydrochloride has several applications in scientific research and veterinary medicine:
Propoxate hydrochloride is systematically identified as the monohydrochloride salt of propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Its stereochemistry features an absolute (S)-configuration at the chiral center, rendering it enantiomerically pure. The compound's molecular architecture comprises an imidazole ring substituted at the 1-position with a sec-phenethyl group and at the 5-position with a propoxycarbonyl moiety, protonated at the imidazole nitrogen to form the hydrochloride salt [5].
Table 1: Comprehensive Nomenclature and Identifiers
Designation Type | Identifier |
---|---|
IUPAC Name | Propyl 1-[(1S)-1-phenylethyl]-1H-imidazole-5-carboxylate hydrochloride |
Synonyms | R7464; Propoxate HCl; (S)-Propoxate hydrochloride |
CAS Registry Number | 896428-84-5 (stereospecific form) |
Empirical Formula | C₁₅H₁₈N₂O₂·HCl |
Molecular Mass | 294.777 g/mol |
SMILES Notation | CCCOC(=O)C1=CN=CN1C@@HC2=CC=CC=C2.Cl |
InChIKey | BERTUNFDFYZKFQ-YDALLXLXSA-N |
The compound's three-dimensional conformation arises from the spatial orientation of the phenethyl group adjacent to the protonated imidazole nucleus, creating a stereospecific binding pharmacophore. Its hydrochloride salt form enhances aqueous solubility critical for parenteral administration in research settings. Crystallographic data confirms the propyl ester chain adopts an extended conformation, while the phenyl ring lies perpendicular to the imidazole plane [4] [5].
Propoxate hydrochloride emerged from Janssen Pharmaceutica's pioneering imidazole chemistry program in the 1960-1970s, which produced several structurally related anesthetics including etomidate. Designated initially as experimental compound R7464, it was synthesized through nucleophilic substitution reactions between substituted imidazole precursors and α-methylbenzyl halides, followed by esterification with propyl chloroformate and salt formation. Unlike its analog etomidate (approved for human use in 1977), propoxate hydrochloride was never commercialized for clinical medicine due to strategic prioritization of other candidates [3].
The compound's pharmacological characterization revealed potent hypnotic properties in animal models mediated through γ-aminobutyric acid type A (GABAA) receptor modulation, consistent with the imidazole anesthetic class. However, research focus shifted toward its application in aquatic species following observations of favorable pharmacokinetic properties in fish. By the 1980s, studies documented its experimental use as an immersion anesthetic in aquaculture research, particularly where rapid induction and minimal metabolic disturbance were advantageous. Its adoption remained limited compared to established agents like tricaine methanesulfonate (MS222), confining it primarily to specialized research contexts [3].
Table 2: Developmental Timeline and Structural Context
Period | Development Milestone | Structural Analogs |
---|---|---|
1960s | Synthesis within Janssen's imidazole anesthetic program | Metomidate (R1875) |
1970s | Preclinical evaluation in mammalian models | Etomidate (R16659) |
1980s | Documentation in aquatic anesthesia literature | Propoxate (R7464) |
2000s | Stereochemical characterization | - |
Propoxate hydrochloride exists outside major regulatory frameworks governing human pharmaceuticals, including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) jurisdictions. As an unmarketed experimental compound, it holds no therapeutic product designation, New Drug Application status, or formal inclusion in pharmacopeial monographs. Its manufacture and distribution occur exclusively through chemical supply entities serving research communities under general laboratory chemical regulations [3] [5].
The compound's contemporary research utility centers exclusively on veterinary and zoological applications:
Table 3: Non-Human Research Applications
Research Domain | Application Context | Key References |
---|---|---|
Ichthyology | Surgical anesthesia in teleosts | Ross & Ross (2009) |
Pharmacodynamics | GABA receptor subtype selectivity | Hoar & Randall (1972) |
Wildlife Management | Temporary immobilization of herpetofauna | Experimental literature |
Notably, propoxate hydrochloride's exclusion from aquaculture veterinary formularies stems from incomplete regulatory evaluation for food species rather than explicit safety concerns. Current research deployments occur under institutional ethical oversight frameworks governing animal experimentation, with usage confined to controlled laboratory environments [2] [3]. The compound exemplifies how specialized research compounds occupy niches distinct from approved pharmaceuticals, serving targeted scientific objectives without translation to clinical medicine.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7